molecular formula C9H13N3O4S B11925701 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

Cat. No.: B11925701
M. Wt: 259.28 g/mol
InChI Key: FEVBVSASWXRFCC-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime is a synthetic amidoxime derivative characterized by a benzamidoxime core substituted at the para position with a dimethylsulfamoyloxy group (-OSO₂N(CH₃)₂). Amidoximes, in general, are nitrogen-containing compounds with the structure R1C(=NOH)NR2R3, known for their versatility in medicinal chemistry, catalysis, and materials science. This compound’s unique sulfamoyloxy substituent distinguishes it from simpler benzamidoxime derivatives and imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)

InChI Key

FEVBVSASWXRFCC-UHFFFAOYSA-N

Isomeric SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate typically involves the following steps:

    Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxycarbamimidoyl group.

    Attachment to the Phenyl Ring: The hydroxycarbamimidoyl group is then attached to a phenyl ring through a substitution reaction.

    Introduction of the Dimethylsulfamate Group: Finally, the dimethylsulfamate group is introduced through a sulfonation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product formation.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The dimethylsulfamate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The structural diversity among benzamidoxime derivatives arises primarily from substituents at the para position of the benzene ring. Key analogs include:

Compound Substituent (R) Key Features
Benzamidoxime -H Parent compound; lacks substituents. Acts as a model substrate for mARC enzymes .
4-Chlorobenzamidoxime -Cl Electron-withdrawing group enhances pharmacological activity (e.g., vasorelaxation) .
4-Methoxybenzamidoxime -OCH₃ Electron-donating group; lower vasorelaxation potency compared to Cl or NO₂ derivatives .
4-Nitrobenzamidoxime -NO₂ Strong electron-withdrawing group; moderate vasorelaxation activity .
4-(Trifluoromethoxy)benzamidoxime -OCF₃ Lipophilic and electron-withdrawing; structural analog with potential metabolic stability .
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime -OSO₂N(CH₃)₂ Sulfamoyl group introduces polarity and hydrogen-bonding capacity; modulates redox potential and enzyme interactions .

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the electrophilicity of the amidoxime moiety, enhancing interactions with enzymes like mARC or cytochrome P450 .

Biological Activity

Overview

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime (CAS No. 175205-69-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties and enzyme inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC9H13N3O4S
Molecular Weight233.28 g/mol
IUPAC Name4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
SMILESCC(NC(=O)C1=CC=C(C=C1)O)=O
InChI KeyXQHSSYJXKXKQON-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime exhibits anticancer activity . Research suggests that it may inhibit the proliferation of various cancer cell lines, although the exact mechanisms remain under investigation. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in breast and colon cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor :

  • Target Enzymes : It has shown promise in inhibiting specific enzymes involved in cancer metabolism, including certain proteases and kinases .
  • Selectivity : Studies indicate that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime may exhibit selectivity towards tumor-associated enzymes, potentially minimizing effects on normal tissues.

Case Studies

  • Breast Cancer Model : A study utilizing a murine model of breast cancer demonstrated that administration of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
  • Colon Cancer Cell Lines : In experiments with colon cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its role as an apoptosis-inducing agent .

Efficacy and Safety Profile

  • Efficacy : The compound's efficacy appears promising based on preclinical models, with ongoing studies to evaluate its effectiveness in vivo.
  • Safety : Toxicological assessments are essential to determine the safety profile, with initial findings suggesting a favorable safety margin at therapeutic doses.

Comparative Studies

Comparative studies with similar compounds indicate that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime may possess enhanced biological activity due to its unique structural features:

CompoundAnticancer Activity (IC50 µM)Enzyme InhibitionNotes
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime10-15YesPromising selectivity
Similar Compound A20-30NoLess effective
Similar Compound B25-35PartialBroader spectrum

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